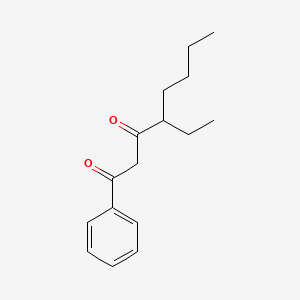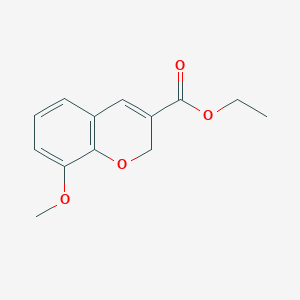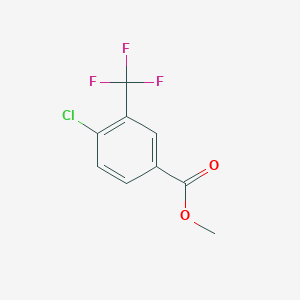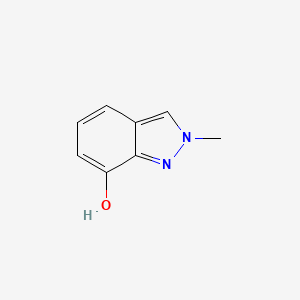
2-Chloro-3,5-difluorobenzaldehyde
概要
説明
2-Chloro-3,5-difluorobenzaldehyde (2C3FD) is a chemical compound belonging to the aldehyde family. It is a colorless liquid with a pungent odor. 2C3FD is used in a variety of applications, ranging from industrial synthesis and research to pharmaceuticals and biochemistry. It is an important intermediate in the production of pharmaceuticals, as well as a key component in the synthesis of various organic compounds.
科学的研究の応用
Chemical Synthesis and Reactions
2-Chloro-3,5-difluorobenzaldehyde has been utilized in chemical synthesis and reactions. It has been involved in the base-catalyzed cyclocondensation with ethyl cyanoacetate and thiourea, leading to the formation of cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds exhibit resistance to atmospheric oxidation even at high temperatures, highlighting the chemical's role in producing stable compounds under specific conditions (Al-Omar et al., 2010).
Anticancer Research
The compound has also been involved in the synthesis of anticancer agents. Specifically, it has been used in the synthesis of fluorinated analogues of combretastatin A-4, showcasing its importance in the development of potential anticancer therapies. These fluoro combretastatins retain potent cell growth inhibitory properties, indicating the compound's value in medicinal chemistry research focused on cancer treatment (Lawrence et al., 2003).
Spectroscopy and Molecular Structure
Further, this compound has been studied through matrix-isolation infrared spectroscopy, allowing scientists to investigate the photo-induced rotational isomerism of difluorobenzaldehydes. This research provides insight into the molecular behavior of such compounds under specific conditions, contributing to our understanding of their physical and chemical properties (Itoh et al., 2011).
Synthesis Optimization
The optimization of synthetic procedures involving this compound has been explored to improve the yield and purity of related compounds. Such studies are crucial for the efficient and scalable production of chemically modified derivatives for various research and industrial applications (Wang Ya-lou, 2004).
Safety and Hazards
作用機序
Target of Action
It’s known that similar compounds, such as fluorobenzaldehydes, can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to exhibit antimicrobial properties .
Mode of Action
Fluorobenzaldehydes, which are structurally similar, can undergo oxidation reactions where the fluorine atom can be replaced . This property allows them to be used as synthetic intermediates .
Biochemical Pathways
The formation of schiff base compounds, which can occur with similar compounds, may impact various biochemical pathways, including those involved in microbial metabolism .
Result of Action
Schiff base compounds derived from similar compounds have been found to exhibit antimicrobial properties , suggesting potential cellular effects related to microbial growth and metabolism.
生化学分析
Biochemical Properties
2-Chloro-3,5-difluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the compound’s role in metabolic pathways. Additionally, this compound can form Schiff bases with amines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell . This can result in altered cellular responses and functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, inhibiting or activating their activity. For example, it can inhibit aldehyde dehydrogenase by forming a covalent bond with the enzyme’s active site, preventing the enzyme from catalyzing its reaction . This inhibition can lead to changes in the levels of aldehydes and carboxylic acids within the cell, affecting various metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but it can degrade over time, especially when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in metabolic pathways and cellular responses . High doses of the compound can also lead to toxic or adverse effects, such as cell death or tissue damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the oxidation of aldehydes to carboxylic acids by aldehyde dehydrogenase . The compound can also interact with other enzymes and cofactors, affecting the overall metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell.
特性
IUPAC Name |
2-chloro-3,5-difluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAGCVHOCDJVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735245 | |
| Record name | 2-Chloro-3,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261561-82-3 | |
| Record name | 2-Chloro-3,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030949.png)







